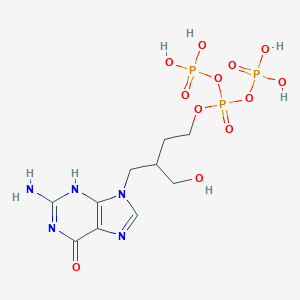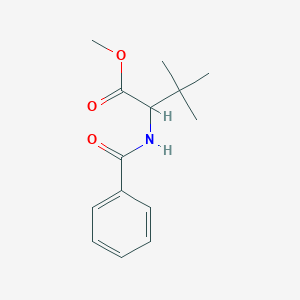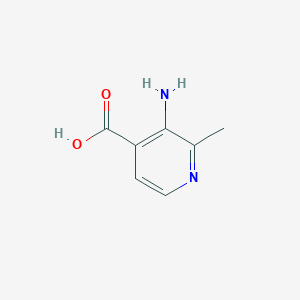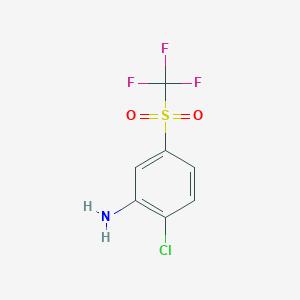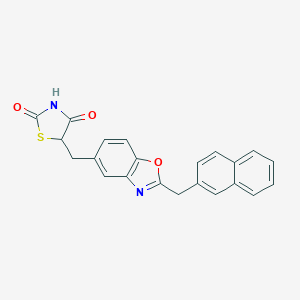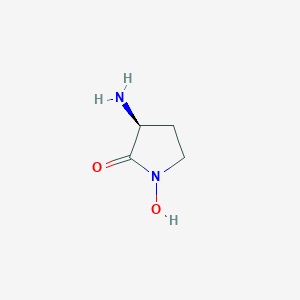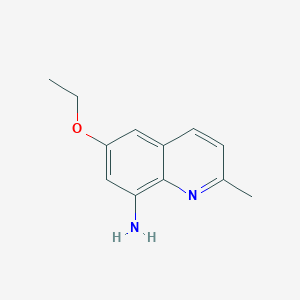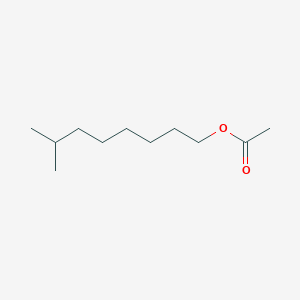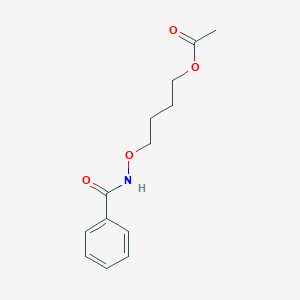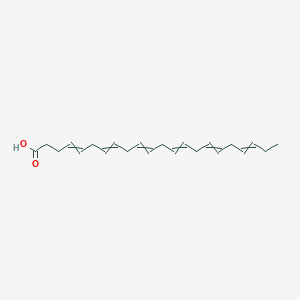
4,7,10,13,16,19-Docosahexaenoic acid, (4Z,7Z,10Z,13Z,16Z,19Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7,10,13,16,19-Docosahexaenoic acid, also known as DHA, is a polyunsaturated omega-3 fatty acid. It is an essential nutrient that is required for the proper functioning of the human body. DHA is found in high concentrations in the brain, eyes, and heart, and plays a crucial role in their development and maintenance. In recent years, DHA has gained significant attention due to its potential health benefits.
Scientific Research Applications
Biosynthesis Regulation
4,7,10,13,16,19-Docosahexaenoic acid, known as docosahexaenoic acid (DHA), is synthesized in the liver, where its production involves specific movements within cell organelles. This process is crucial for the eventual incorporation of DHA into membrane lipids (Luthria, Mohammed, & Sprecher, 1996).
Metabolism and Retroconversion
DHA undergoes metabolic changes and retroconversion in the body. This includes transformation into other fatty acids, differing in both the extent and products of conversion depending on physiological conditions (Schlenk, Sand, & Gellerman, 1969).
Role in Inflammation and Resolution
DHA is a precursor to several bioactive mediators like docosatrienes and resolvins. These compounds play pivotal roles in regulating inflammation and promoting resolution, demonstrating DHA's significant potential in managing inflammatory conditions (Hong et al., 2003).
Neuroprotection and Brain Health
Studies have shown that DHA contributes to neuroprotection and brain health. It's involved in protecting retinal cells and neurons from oxidative stress and has potential therapeutic applications in conditions like Alzheimer's disease (Mukherjee et al., 2004).
Anti-Inflammatory and Pro-Resolving Mediators
DHA is also involved in the synthesis of maresins, a family of lipid mediators that exhibit anti-inflammatory and pro-resolving actions. These mediators are crucial in managing inflammation and promoting tissue regeneration, highlighting DHA's role in inflammatory resolution (Deng et al., 2014).
Visual and Cognitive Function
DHA is abundant in the retina and brain, impacting visual and cognitive functions. It plays a critical role in the development and maintenance of these systems, with potential implications for dietary supplementation (Neuringer, 2009).
properties
CAS RN |
124020-09-3 |
|---|---|
Product Name |
4,7,10,13,16,19-Docosahexaenoic acid, (4Z,7Z,10Z,13Z,16Z,19Z)- |
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24) |
InChI Key |
MBMBGCFOFBJSGT-UHFFFAOYSA-N |
SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



